molecular formula C14H17N3O5 B7983077 ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B7983077
M. Wt: 307.30 g/mol
InChI Key: ZTCUSYYSUNFCQG-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a useful research compound. Its molecular formula is C14H17N3O5 and its molecular weight is 307.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity : Compounds including ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate derivatives have shown potential pharmacological activities, such as antitumor, anti-inflammatory, and antioxidant properties. This is evident in the synthesis and computer pharmacological screening of related compounds (Sameluk & Kaplaushenko, 2015).

  • Crystal Structure and Polymorphism : Studies have investigated the crystal structures of related compounds, revealing important insights into their molecular geometries and interactions. For example, research on N-ethoxycarbonyl-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea, a structurally similar compound, demonstrated the presence of different polymorphs and their crystal packing differences (Dolzhenko et al., 2010).

  • Antiproliferative Activity : Novel derivatives containing the this compound moiety have been synthesized and tested for their antiproliferative activity. These compounds showed significant activity against cancer cell lines, indicating their potential in cancer research (Ghorab et al., 2013).

  • Synthesis Methods : Efficient synthesis methods for derivatives of this compound have been developed, demonstrating their utility as building blocks in organic synthesis (Chudinov et al., 2015).

  • Antioxidant Activities : Some derivatives have been synthesized and characterized for their antioxidant properties, with several compounds exhibiting high antioxidant activity (Sancak et al., 2012).

  • Antimicrobial Agents : Certain derivatives have been synthesized and tested for antimicrobial activity against pathogenic microorganisms, showing potential as antimicrobial agents (El-kerdawy et al., 1990).

properties

IUPAC Name

ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5/c1-5-22-14(18)13-15-12(16-17-13)8-6-9(19-2)11(21-4)10(7-8)20-3/h6-7H,5H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCUSYYSUNFCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 3
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 4
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 5
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate

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